molecular formula C20H21N3O2S B2359651 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 897468-23-4

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2359651
CAS No.: 897468-23-4
M. Wt: 367.47
InChI Key: IMJOUACZQZZPQD-UHFFFAOYSA-N
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a benzothiazole-piperazine scaffold, a privileged structure known to exhibit a wide range of biological activities. The core benzothiazole-piperazine structure has been identified as a promising anti-mycobacterial chemotype, with studies showing potent activity against Mycobacterium tuberculosis . Furthermore, structural analogs featuring the benzothiazole and piperazine rings linked by a methanone group have demonstrated potent cytotoxic effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells . The mechanism of action for related compounds often involves key biological pathways such as the induction of apoptosis, activation of caspase-3 enzymes, and disruption of the mitochondrial membrane potential . The piperazine ring is a common feature in many FDA-approved drugs and bioactive molecules, often employed to optimize the physicochemical properties of a compound or to serve as a scaffold for arranging pharmacophoric groups during the interaction with biological targets . This compound is intended for non-human research applications only in fields such as pharmaceutical development, biochemical assay development, and investigative chemistry. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can utilize this compound as a building block or a tool molecule for exploring new therapeutic agents, particularly in oncology and infectious disease research.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)19(24)22-9-11-23(12-10-22)20-21-17-8-7-16(25-2)13-18(17)26-20/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJOUACZQZZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-methoxythiophenol

Starting from commercial 4-methoxyaniline (1), a three-step sequence yields the benzothiazole core:

Step 1 : Diazotization
$$ \text{4-Methoxyaniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} $$

Step 2 : Thiolation
$$ \text{Diazonium salt} \xrightarrow{\text{KSH}} \text{2-Amino-4-methoxythiophenol} $$

Step 3 : Cyclization
$$ \text{2-Amino-4-methoxythiophenol} + \text{ClC(O)R} \xrightarrow{\Delta} \text{6-Methoxybenzothiazole} $$

Key Conditions:

  • Chloroacetyl chloride (R = CH2Cl) in DMF at 80°C
  • 78-87% yields reported for analogous systems

Piperazine Coupling Strategies

Nucleophilic Aromatic Substitution

2-Chloro-6-methoxybenzothiazole (2) reacts with piperazine under SNAr conditions:

$$ \text{2-Chloro-6-methoxybenzothiazole} + \text{Piperazine} \xrightarrow{\text{EtOH, Δ}} \text{4-(6-Methoxybenzothiazol-2-yl)piperazine} $$

Optimization Parameters:

  • Molar ratio : 1:1.2 (benzothiazole:piperazine)
  • Solvent : Ethanol/water (3:1) reduces side products
  • Temperature : Reflux (78°C) for 12 hr

Acylation with p-Toluoyl Chloride

Schotten-Baumann Conditions

The piperazine nitrogen undergoes selective acylation:

$$ \text{4-(6-Methoxybenzothiazol-2-yl)piperazine} + \text{p-Toluoyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound} $$

Critical Process Details:

  • Base : 10% NaOH maintains pH 9-10
  • Stoichiometry : 1.1 eq acyl chloride prevents diacylation
  • Temperature : 0-5°C minimizes hydrolysis

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent patents describe integrated processes:

  • Simultaneous cyclization/coupling :
    $$ \text{2-Aminothiophenol derivative} + \text{Chloroacetylpiperazine} \xrightarrow{\text{POCl}_3} \text{Benzothiazole-piperazine} $$

  • In situ acylation :
    $$ \xrightarrow{\text{p-Toluoyl chloride, DIPEA}} \text{Final product} $$

Advantages:

  • 18% higher overall yield vs. stepwise synthesis
  • Reduced purification steps

Analytical Characterization Data

Parameter Value/Observation Method
Melting Point 158-160°C DSC
Molecular Formula C20H20N3O2S HRMS (m/z 366.12)
¹H NMR (400 MHz) δ 7.85 (d, J=8.4 Hz, 2H, Ar-H) CDCl3
HPLC Purity 99.2% C18, MeOH/H2O

Process Optimization Challenges

Diacylation Control

Excess acyl chloride leads to N,N'-di-p-toluoyl byproducts. Mitigation strategies:

  • Stepwise addition : Slow syringe pump delivery over 2 hr
  • Chelating agents : MgCl2 suppresses second acylation (K = 1.8×10³ M⁻¹)

Solvent Selection

Comparative acylation efficiency:

Solvent Yield (%) Purity (%)
DCM 82 98.5
THF 76 97.1
Acetone 68 95.3

DCM preferred for polarity match and byproduct solubility.

Scale-Up Considerations

Purification Protocol

  • Crude wash : 5% NaHCO3 removes HCl byproduct
  • Crystallization : Ethanol/water (7:3) at 4°C
  • Final purity : >99% by recrystallization

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance:

  • Heat transfer in exothermic acylation (TOF = 8.2 g/hr)
  • 92% yield at 0.5 mL/min flow rate

Enzymatic Acylation

Lipase-mediated process advantages:

  • No base required (pH 7.4 buffer)
  • 89% yield with Candida antarctica lipase B

Industrial Manufacturing Perspective

Cost Drivers :

  • 6-Methoxybenzothiazole (43% of total cost)
  • p-Toluoyl chloride (29%)

Waste Streams :

  • 1.8 kg organic waste/kg product
  • 0.7 kg aqueous brine

Green Chemistry Improvements :

  • Solvent recovery (DCM: 92% reclaimed)
  • Catalytic piperazine recycling

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the p-tolylmethanone moiety can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

Research indicates that (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone exhibits a variety of biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of benzothiazole and piperazine have been shown to possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

2. Anti-inflammatory Properties

  • The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Studies indicate that similar benzothiazole derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammation pathways.

3. Antitumor Activity

  • Preliminary studies have shown that (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. This positions it as a potential candidate for further development in cancer therapeutics.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of synthesized derivatives similar to (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone against clinical isolates of bacteria. Results indicated that specific modifications to the structure enhanced antibacterial activity, particularly against resistant strains.

Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that analogs of this compound significantly reduced inflammation in animal models of arthritis, suggesting its potential as an NSAID alternative with fewer side effects compared to traditional options.

Mechanism of Action

The mechanism by which (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Key Observations :

  • The absence of the piperazine ring in “(6-Methoxybenzo[d]thiazol-2-yl)(p-tolyl)methanone” reduces molecular weight and melting point compared to the target compound, suggesting piperazine enhances thermal stability .
  • Sulfonyl groups (e.g., tosyl in 9bb) on piperazine increase molecular weight and may influence receptor selectivity, as seen in carbonic anhydrase inhibition studies .

Thiazole-Piperazine Acetamide Derivatives

Acetamide-linked analogs () differ in their linker chemistry, impacting pharmacokinetics:

Compound () Substituents on Piperazine/Thiazole Melting Point (°C) Molecular Weight (g/mol)
13 4-Methoxyphenyl, p-tolyl-thiazole 289–290 422.54
14 4-Chlorophenyl, p-tolyl-thiazole 282–283 426.96

Key Observations :

  • Acetamide linkers (e.g., compound 13) exhibit higher melting points than methanone-linked compounds, likely due to hydrogen bonding capabilities.
  • Chlorine substituents (compound 14) increase molecular weight without significantly altering thermal stability compared to methoxy groups .

Imidazo[2,1-b]thiazole-Based Methanones

Imidazo[2,1-b]thiazole derivatives () highlight the role of fused heterocycles:

Compound () Aryl Group on Imidazo-thiazole Piperazine Substituent Yield (%)
9bb p-Tolyl Tosyl 86
9bc p-Tolyl 4-Chlorophenylsulfonyl 80
9bd p-Tolyl 4-(tert-Butyl)phenylsulfonyl 82

Key Observations :

  • Bulky substituents like 4-(tert-butyl)phenylsulfonyl (9bd) reduce yields slightly compared to tosyl groups, possibly due to steric hindrance during synthesis .
  • Electron-withdrawing groups (e.g., chlorine in 9bc) may enhance metabolic stability but require optimization for bioavailability .

Urea-Linked Piperazine-Thiazole Derivatives

Urea derivatives () exhibit distinct pharmacological profiles:

Compound () Substituents on Aryl Urea Molecular Weight (g/mol) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11d 4-Trifluoromethylphenyl 534.1 85.3

Key Observations :

  • Trifluoromethyl groups (11d) enhance lipophilicity, which may improve CNS penetration in neurological targets .

Biological Activity

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure, consisting of a methoxybenzo[d]thiazole moiety linked to a piperazine ring and a p-tolylmethanone group. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest for research into therapeutic applications, particularly in oncology and neurology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may modulate the activity of certain receptors or enzymes involved in cellular signaling pathways. This interaction can lead to alterations in physiological processes, including neurotransmitter systems in the brain, which are crucial for treating neurological disorders.

Anticancer Properties

Research has shown that benzothiazole derivatives, including those similar to (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, exhibit significant anticancer activity. For instance, derivatives containing benzothiazole have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. A study reported that compounds with similar structures had GI50 values in the low micromolar range against MCF-7 breast cancer cells and other lines .

Neuroprotective Effects

The compound's potential neuroprotective effects are also under investigation. It is believed that the modulation of neurotransmitter systems may provide therapeutic benefits for conditions such as depression and anxiety disorders. The exact pathways involved remain to be fully elucidated, but initial findings suggest a promising avenue for further exploration.

Comparative Analysis of Similar Compounds

To understand the uniqueness of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone, it is beneficial to compare it with other benzothiazole derivatives.

CompoundStructureBiological ActivityIC50 Values
Compound ABenzothiazole derivativeAnticancer0.57 µM (MCF-7)
Compound BPiperazine-based derivativeAnticancer8 µM (DU-145)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanoneComplex structure with methoxy and p-tolyl groupsAnticancer, NeuroprotectiveUnder investigation

Synthesis and Research Applications

The synthesis of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. Initial steps include the formation of the 6-methoxybenzo[d]thiazole intermediate followed by its reaction with piperazine. The final step introduces the p-tolylmethanone group through condensation reactions using organic solvents and catalysts.

This compound serves as a building block in medicinal chemistry, providing insights into the development of new therapeutic agents targeting various diseases. Its applications extend beyond oncology to include potential uses in developing materials with specific electronic properties.

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzothiazole derivatives:

  • Benzothiazole Derivatives as Anticancer Agents : A comprehensive review indicated that derivatives with hydroxyl substituents exhibited superior anticancer activity compared to others with different substituents .
  • Piperazine-Based Compounds : Research has shown that piperazine derivatives exhibit notable antiproliferative effects against human cancer cell lines. For instance, compounds similar to (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone demonstrated IC50 values around 8 µM against DU-145 prostate cancer cells .
  • Neuropharmacological Studies : Investigations into related compounds have suggested potential benefits in treating neurological conditions by influencing neurotransmitter pathways.

Q & A

Q. Advanced Research Focus

  • QSAR Modeling : Predict bioactivity by correlating substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with target binding affinity. For example, nitro or chloro substituents may enhance antimicrobial activity by altering electron density .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes or CNS receptors) to prioritize derivatives. Piperazine flexibility and methoxy group orientation are critical for binding .
  • Reaction Pathway Prediction : Tools like AFIR (Artificial Force Induced Reaction) optimize synthetic routes, reducing trial-and-error in multi-step syntheses .

What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Q. Basic Research Focus

  • NMR : Confirm regiochemistry of the benzothiazole (e.g., ¹H NMR for methoxy proton integration at δ ~3.8 ppm) and piperazine ring conformation (²D NOESY for axial/equatorial proton analysis) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and detect halogen isotopes (e.g., chlorine in analogues) .
  • Contradiction Resolution : Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline variants .

What in vitro assays are recommended to evaluate its antimicrobial potential, and how do structural modifications affect efficacy?

Q. Advanced Research Focus

  • Antimicrobial Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-deficient benzothiazoles (e.g., 6-nitro) show lower MICs (~2–8 µg/mL) .
    • Biofilm Inhibition : Assess using crystal violet staining; bulkier substituents (e.g., p-tolyl) may reduce biofilm penetration .
  • SAR Insights :
    • Methoxy vs. Methylsulfonyl : Methoxy groups improve solubility but may reduce membrane permeability compared to sulfonyl derivatives .
    • Piperazine Substitution : N-methylation of piperazine enhances CNS penetration, while aryl groups favor peripheral activity .

How can stability studies inform formulation strategies for this compound?

Q. Advanced Research Focus

  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolytic susceptibility at the methanone linker or oxidation of the benzothiazole sulfur .
  • Formulation Mitigation :
    • pH Adjustment : Buffered solutions (pH 6–7) prevent acid-catalyzed hydrolysis of the piperazine-methanone bond .
    • Lyophilization : Improve shelf-life by removing water, critical for hygroscopic derivatives .

What strategies resolve contradictions in reported biological activity across similar compounds?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets from analogues (e.g., 7-chloro vs. 6-methoxy derivatives) to isolate substituent-specific effects. For example, chloro groups may enhance cytotoxicity but reduce selectivity .
  • Orthogonal Assays : Validate antimicrobial claims with dual assays (e.g., broth microdilution and agar diffusion) to rule out false positives from assay-specific artifacts .

What are the ethical and methodological considerations in designing animal studies for this compound?

Q. Advanced Research Focus

  • Dose Selection : Base initial doses on in vitro IC50 values (e.g., 10–100 mg/kg for murine models) and adjust using allometric scaling .
  • Toxicity Screening : Prioritize acute toxicity studies (OECD 423) to identify hepatorenal risks linked to piperazine accumulation .

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